molecular formula C12H13ClN4O6 B12539548 Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 748158-88-5

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate

Cat. No.: B12539548
CAS No.: 748158-88-5
M. Wt: 344.71 g/mol
InChI Key: LPKJMNYWXNFMSS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a dinitrophenyl hydrazone moiety, and an ester functional group. Its molecular formula is C12H13ClN4O6, and it has a molecular weight of approximately 344.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the condensation reaction between ethyl 4-chloro-3-oxobutanoate and 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of dinitrophenyl oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the dinitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable hydrazone complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

CAS No.

748158-88-5

Molecular Formula

C12H13ClN4O6

Molecular Weight

344.71 g/mol

IUPAC Name

ethyl 4-chloro-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate

InChI

InChI=1S/C12H13ClN4O6/c1-2-23-12(18)5-8(7-13)14-15-10-4-3-9(16(19)20)6-11(10)17(21)22/h3-4,6,15H,2,5,7H2,1H3

InChI Key

LPKJMNYWXNFMSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCl

Origin of Product

United States

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